N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide
Description
N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic compound characterized by a 1,3-thiazole core substituted with a 3-fluorophenyl group at the 2-position and a propanamide chain at the 4-position. The propanamide moiety is further extended via an ethyl linker to the thiazole ring, while the terminal phenyl group contributes to its hydrophobic interactions.
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c21-17-8-4-7-16(13-17)20-23-18(14-25-20)11-12-22-19(24)10-9-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDHBNLOMUUIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 3-phenylpropanoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide exhibit significant biological activities. These include:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the fluorinated phenyl group may enhance these effects by improving the compound's binding affinity to target proteins involved in cancer progression.
- Antimicrobial Properties : Thiazole compounds are known for their antimicrobial activities against a range of pathogens. The unique structure of this compound suggests potential efficacy against resistant strains of bacteria and fungi.
Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Neurological Disorders : Research into thiazole derivatives has indicated their potential as ligands for metabotropic glutamate receptors, which are implicated in neurological disorders such as schizophrenia and depression. The ability to modulate these receptors could lead to new treatments for these conditions .
- Inflammatory Diseases : The anti-inflammatory properties associated with thiazole compounds suggest that this compound could be developed as a therapeutic agent for diseases characterized by chronic inflammation.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Case Study 1 : A study demonstrated that a similar thiazole compound exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating strong potential as an anticancer agent.
- Case Study 2 : Another investigation into its antimicrobial properties revealed significant activity against multi-drug resistant bacterial strains, suggesting its utility in treating infections that are difficult to manage with existing antibiotics.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide and its analogs:
Key Structural and Functional Insights :
Thiazole Core vs. Heterocyclic Variants: The target compound’s 1,3-thiazole core is shared with Mirabegron and HE46, but substituents dictate divergent bioactivities. Mirabegron’s 2-amino-thiazole and hydrophilic side chain favor beta-3 adrenergic receptor agonism , whereas the target compound’s 3-fluorophenyl and hydrophobic propanamide groups may enhance membrane permeability or target alternative receptors. NFOT and Compound 9 replace the thiazole with spiro-triazaspiro or quinazoline-dione cores, respectively, highlighting the importance of heterocycle choice in modulating enzyme inhibition (e.g., PLD2 for NFOT , acetylcholinesterase for Compound 9 ).
Fluorophenyl Substitution :
- The 3-fluorophenyl group in the target compound and NFOT /Compound 9 enhances metabolic stability and binding affinity via hydrophobic/π-π interactions. In contrast, HE46 uses cyclohexyl groups for similar stabilization but with reduced aromaticity .
Amide Chain Flexibility: The target compound’s propanamide chain (vs. Mirabegron’s acetamide or Compound 9’s dioxoquinazolinyl-acetamide) may alter pharmacokinetics.
Biological Activity Trends :
- Thiazole derivatives with ethyl-linked aromatic groups (e.g., HE46 , Mirabegron) often exhibit receptor-targeted activity, while fluorophenyl-containing spiro/quinazoline systems (e.g., NFOT, Compound 9) favor enzyme inhibition. This suggests the target compound could occupy a niche in either category, pending experimental validation.
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 3-fluorophenyl and thiazole-propanamide motifs are critical for bioactivity, as seen in HE46 (bioactive in Streptomyces isolates) and NFOT (PLD2 inhibition). Modifications to the amide chain length or heterocycle type significantly alter target specificity .
- Therapeutic Potential: Mirabegron’s success as a beta-3 agonist underscores the pharmacological relevance of thiazole-acetamide derivatives. The target compound’s structural similarities position it as a candidate for neurological or metabolic disorders, though in vitro/in vivo studies are needed to confirm this .
- Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Comparative analysis with analogs suggests prioritizing assays for acetylcholinesterase, beta-3 adrenergic receptors, or PLD2 inhibition based on structural parallels .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a fluorophenyl group, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 348.44 g/mol. The presence of the fluorine atom is believed to enhance its biological activity by increasing lipophilicity and altering electronic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : The compound could interact with receptors that play a role in cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit antimicrobial properties . For instance, compounds containing thiazole rings have shown effectiveness against various bacterial strains and fungi, including Candida albicans and Candida parapsilosis .
Anticancer Activity
Studies have demonstrated that thiazole derivatives can induce cytotoxic effects in cancer cell lines. The cytotoxicity analysis against NIH/3T3 cell lines showed promising results with IC50 values indicating effective concentrations for inducing cell death .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
These values suggest that the compound has a selective action against cancer cells with minimal toxicity to normal cells.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through various assays measuring its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies have shown that certain derivatives can significantly reduce inflammation markers .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives, including this compound, and evaluated their biological activities using standardized protocols for antimicrobial and anticancer assays .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that the presence of electronegative substituents like fluorine enhances biological activity due to increased electron density on the aromatic rings, which facilitates better interactions with biological targets .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes such as CYP51, which is crucial for antifungal activity. The results indicated favorable interactions that support its potential as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide?
Methodological Answer: The synthesis typically involves:
- Thiazole ring formation : Using Hantzsch thiazole synthesis, combining a 3-fluorophenyl-substituted thiourea with α-bromo ketones or esters under basic conditions .
- Propanamide backbone assembly : Coupling the thiazole-ethyl intermediate with 3-phenylpropanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoacetophenone, K₂CO₃, DMF, 80°C | 65–75 | |
| Amidation | EDC, HOBt, DCM, RT | 70–85 |
Q. How is the compound structurally characterized in academic research?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiazole C-2/C-4, fluorophenyl coupling) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm solid-state packing . Example Spectral Data:
- ¹H NMR (CDCl₃) : δ 7.45–7.25 (m, aromatic H), 3.65 (t, J=6.5 Hz, CH₂-thiazole), 2.85 (q, J=7.0 Hz, propanamide CH₂) .
Q. What analytical methods ensure purity and identity?
Methodological Answer:
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (purity ≥95%) .
- TLC : Ethyl acetate/hexane (3:7) to monitor reaction progress.
- Elemental analysis : Validate C, H, N, S, and F content .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Contradictions may arise from:
- Purity variability : Validate via HPLC and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls .
- Structural analogs : Compare with derivatives (e.g., 3-fluorophenyl vs. 4-fluorophenyl substitution) to isolate activity drivers .
Q. What strategies optimize the compound’s metabolic stability for pharmacological studies?
Methodological Answer:
- Trifluoromethyl analogs : Introduce CF₃ groups to reduce CYP450-mediated oxidation (see for lipophilicity enhancement) .
- Pro-drug modifications : Mask polar groups (e.g., esterify propanamide) to improve bioavailability .
- In vitro assays : Use liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolic hotspots .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Vary thiazole substituents (e.g., 3-fluorophenyl → 3-chlorophenyl) to assess electronic effects .
- Side-chain tuning : Replace propanamide with cyclopropanecarboxamide or triazole derivatives to probe steric effects .
- Bioactivity mapping : Test analogs against target enzymes (e.g., kinases, HDACs) using fluorescence polarization or SPR .
Q. What computational tools predict physicochemical properties critical for drug development?
Methodological Answer:
- LogP and solubility : Use ACD/Labs Percepta or SwissADME to estimate partition coefficients and aqueous solubility .
- Docking studies : MOE or AutoDock Vina to model interactions with biological targets (e.g., ATP-binding pockets) .
- ADMET profiling : Predict toxicity via ProTox-II or admetSAR .
Data Contradiction Analysis Example
Scenario : Conflicting reports on antiproliferative activity (IC₅₀ = 10 μM vs. 50 μM).
Resolution Steps :
Verify compound purity (HPLC ≥95%) and storage conditions (avoid DMSO degradation) .
Replicate assays using the same cell line (e.g., MCF-7) and incubation time (48h) .
Cross-validate with a secondary assay (e.g., apoptosis marker Caspase-3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
